Cas no 938-24-9 (2,3-dihydro-1H-indene-1,2,3-trione)
2,3-dihydro-1H-indene-1,2,3-trione Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indene-1,2,3-trione
- 1,2,3-INDANTRIONE
- indan-1,2,3-trione
- indene-1,2,3-trione
- 1,2,3-indanetrione
- 1,3-Indantrione
- Indan-1,2,3-trion
- indan-1,2,3-trione hydrate
- Indan-1,3-trione
- indane-1,2,3-trione
- Indantrione
- 1,2,3-Triketohydroindene
- NSC 8970
- 2,3-dihydro-1H-indene-1,2,3-trione
- NSC-8970
- SCHEMBL17987
- WVZWEMOFSIEEMU-UHFFFAOYSA-N
- CS-0358177
- AI3-52687
- EINECS 213-340-1
- 1H-Indene-1,3-trione
- 938-24-9
- Triketoindan
- NSC8970
- AKOS006228122
- DTXSID40239655
-
- MDL: MFCD00066733
- Inchi: 1S/C9H4O3/c10-7-5-3-1-2-4-6(5)8(11)9(7)12/h1-4H
- InChI Key: WVZWEMOFSIEEMU-UHFFFAOYSA-N
- SMILES: O=C1C(C(C2C=CC=CC=21)=O)=O
Computed Properties
- Exact Mass: 160.01600
- Monoisotopic Mass: 160.016044
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.2
- XLogP3: 0.9
Experimental Properties
- Density: 1.482±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 255-257 ºC
- Solubility: Slightly soluble (1.4 g/l) (25 º C),
- PSA: 51.21000
- LogP: -0.20400
2,3-dihydro-1H-indene-1,2,3-trione Pricemore >>
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| Chemenu | CM270216-1g |
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| Enamine | EN300-211499-2.5g |
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| Enamine | EN300-211499-5.0g |
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$3190.0 | 2023-02-22 | ||
| Enamine | EN300-211499-10.0g |
2,3-dihydro-1H-indene-1,2,3-trione |
938-24-9 | 10.0g |
$4013.0 | 2023-02-22 | ||
| Enamine | EN300-211499-1g |
2,3-dihydro-1H-indene-1,2,3-trione |
938-24-9 | 1g |
$1216.0 | 2023-09-16 | ||
| Enamine | EN300-211499-5g |
2,3-dihydro-1H-indene-1,2,3-trione |
938-24-9 | 5g |
$3190.0 | 2023-09-16 | ||
| Enamine | EN300-211499-10g |
2,3-dihydro-1H-indene-1,2,3-trione |
938-24-9 | 10g |
$4013.0 | 2023-09-16 |
2,3-dihydro-1H-indene-1,2,3-trione Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 2,3-dihydro-1H-indene-1,2,3-trione
Professional Introduction to 2,3-dihydro-1H-indene-1,2,3-trione (CAS No. 938-24-9)
2,3-dihydro-1H-indene-1,2,3-trione, identified by the Chemical Abstracts Service Number (CAS No.) 938-24-9, is a heterocyclic compound with a unique structural framework that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This trione derivative belongs to the class of fused ring systems, featuring a benzene-like core with additional oxygen-containing functional groups. Its molecular structure consists of three ketone groups (trione) attached to a dihydronaphthalene scaffold, making it a versatile intermediate in synthetic chemistry and a potential candidate for various biochemical applications.
The compound’s significance lies in its reactivity and the potential it offers for further functionalization. The presence of multiple carbonyl groups in its structure allows for diverse chemical transformations, including condensation reactions, cyclization processes, and metal-catalyzed cross-coupling reactions. These properties make 2,3-dihydro-1H-indene-1,2,3-trione a valuable building block in the synthesis of more complex molecules. Researchers have explored its utility in constructing pharmacophores for drug discovery, particularly in the development of bioactive molecules targeting neurological and inflammatory disorders.
Recent advancements in medicinal chemistry have highlighted the compound’s role as a precursor in designing novel therapeutic agents. For instance, studies have demonstrated its incorporation into scaffolds that mimic natural products with known pharmacological effects. The trione moiety is particularly interesting because it can engage in hydrogen bonding interactions with biological targets, enhancing binding affinity and selectivity. This has spurred interest in developing derivatives of 2,3-dihydro-1H-indene-1,2,3-trione that exhibit improved pharmacokinetic profiles and reduced toxicity.
In the realm of synthetic methodologies, CAS No. 938-24-9 has been utilized in multi-step synthetic routes to construct complex heterocyclic systems. The compound’s ability to undergo regioselective reactions has enabled chemists to introduce specific functional groups at desired positions within the molecule. This precision is crucial for tailoring the chemical properties of the final product to meet specific biological requirements. Additionally, the use of transition metal catalysts in conjunction with 2,3-dihydro-1H-indene-1,2,3-trione has led to innovative synthetic strategies that improve yield and efficiency.
One notable area of research involves the exploration of 2,3-dihydro-1H-indene-1,2,3-trione as a precursor for bioactive natural product analogs. Natural products often serve as inspiration for drug development due to their unique structures and biological activities. By leveraging the structural features of this compound, researchers aim to create synthetic equivalents that retain or enhance therapeutic efficacy while overcoming limitations associated with natural products, such as limited availability and variable potency. This approach aligns with the broader trend toward sustainable drug discovery strategies that emphasize synthetic accessibility and modularity.
The compound’s potential extends beyond pharmaceutical applications into materials science and catalysis. Its rigid aromatic core can be modified to develop ligands for metal complexes used in catalytic processes. Such ligands are essential in various industrial applications, including polymerization reactions and fine chemical synthesis. Furthermore, the trione groups can act as electron-withdrawing units that influence electronic properties in organic semiconductors or optoelectronic materials. This dual functionality makes CAS No. 938-24-9 a promising candidate for interdisciplinary research aimed at bridging organic synthesis with advanced material design.
From an academic perspective, 2,3-dihydro-1H-indene-1,2,3-trione has been employed as a teaching tool to illustrate key concepts in organic chemistry and medicinal chemistry. Its structural complexity provides an excellent platform for demonstrating principles such as stereochemistry, functional group interconversion, and reaction mechanisms. By studying this compound extensively through experimental synthesis and computational modeling, students gain insights into how molecular structure influences chemical behavior and biological activity—a cornerstone of modern drug design.
The future direction of research on CAS No. 938-24-9 is likely to focus on expanding its synthetic utility and exploring new derivatives with enhanced properties. Advances in computational chemistry may enable more accurate predictions of molecular interactions between 2,3-dihydro-1H-indene-1H-indene derivatives (long-tail keyword) and biological targets. This could accelerate the discovery process by allowing researchers to screen large libraries of compounds computationally before conducting labor-intensive wet-lab experiments.
In conclusion, 2, 3-dihydro- 1H-indene- 1, 2, 3-trione (CAS No. 938-24-9) represents a structurally intriguing compound with broad applicability across multiple scientific disciplines. Its unique reactivity profile positions it as a key intermediate in pharmaceutical synthesis while also offering potential benefits in materials science and catalysis.
The ongoing exploration of its derivatives underscores its importance as a scaffold for innovation.
The continued study
of this molecule promises
further insights
into its
chemical behavior
and
biochemical interactions,
to advancements
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